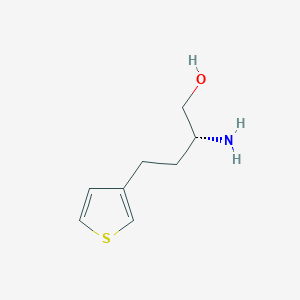

(2R)-2-amino-4-(3-thienyl)-1-butanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

(2R)-2-amino-4-thiophen-3-ylbutan-1-ol |

InChI |

InChI=1S/C8H13NOS/c9-8(5-10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2/t8-/m1/s1 |

InChI Key |

XTQVTMUKPFIDJV-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CSC=C1CC[C@H](CO)N |

Canonical SMILES |

C1=CSC=C1CCC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure 2r 2 Amino 4 3 Thienyl 1 Butanol

Asymmetric Synthesis Approaches to Establish the (2R) Stereocenter

The creation of the chiral center at the C2 position is the most critical step in the synthesis of (2R)-2-amino-4-(3-thienyl)-1-butanol. Several distinct strategies have been developed to achieve high enantiopurity, ranging from classical auxiliary-based methods to modern catalytic and enzymatic approaches.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of the target compound, a precursor such as 4-(3-thienyl)butanoic acid could be coupled to a chiral auxiliary.

One common class of auxiliaries is the Evans oxazolidinones. wikipedia.org The acyl oxazolidinone can then undergo diastereoselective α-amination or alkylation. For instance, the enolate of the N-acyl derivative can be reacted with an electrophilic nitrogen source to install the amino group. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Another widely used auxiliary is tert-butanesulfinamide, developed by Ellman. yale.eduharvard.edu Condensation of tert-butanesulfinamide with an appropriate aldehyde, such as 4-(3-thienyl)-2-oxobutanal, would yield a tert-butanesulfinyl imine. Subsequent reduction of the imine or addition of a nucleophile is highly diastereoselective, controlled by the chiral sulfinyl group. harvard.edu The final step involves the cleavage of the N-S bond under acidic conditions to release the free amine. yale.edu

Table 1: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions, amination of carboxylic acid derivatives. | Forms a rigid bicyclic chelate in reactions, providing excellent stereocontrol. wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation of amide enolates. | Readily available in both enantiomeric forms; product is often crystalline. wikipedia.org |

| tert-Butanesulfinamide | Asymmetric synthesis of amines via addition to sulfinylimines. | Broad scope for both aldehyde and ketone derived imines; stable and easily handled. yale.eduharvard.edu |

Asymmetric Catalysis in Stereoselective Formation of the 2-Amino-1-butanol Core

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. These methods often focus on creating the vicinal amino alcohol motif directly. The 2-amino-1-butanol core is a privileged structure, and numerous catalytic methods have been developed for its synthesis. nih.gov

One strategy involves the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an α-amino enone or a β-keto amine. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, DuPhos, or chiral phosphoric acids), are frequently employed. nih.gov For example, a precursor like 1-hydroxy-4-(3-thienyl)butan-2-one could undergo asymmetric reductive amination, where a chiral catalyst guides the stereoselective addition of an amine and a hydride.

The "borrowing hydrogen" methodology is another advanced catalytic approach where a primary alcohol is temporarily oxidized in situ to an aldehyde. nih.gov This aldehyde then reacts with an amine to form an imine, which is subsequently reduced asymmetrically by the same catalyst that retains the hydrogen. This process, often catalyzed by iridium complexes, could theoretically construct the this compound from 4-(3-thienyl)-1-butanol and an ammonia (B1221849) source in a single, stereocontrolled operation. nih.gov

Enantioselective Reduction Strategies for Precursors of this compound

The asymmetric reduction of a prochiral ketone is one of the most reliable and widely used methods for synthesizing chiral alcohols. In this context, a key precursor would be an N-protected 2-amino-4-(3-thienyl)-1-oxobutane. The reduction of the carbonyl group to a hydroxyl group must be highly enantioselective to yield the desired (2R) alcohol.

Catalytic systems for this transformation are well-developed. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a powerful tool for reducing ketones with high enantioselectivity. Alternatively, transition metal-catalyzed hydrogenation and transfer hydrogenation are highly effective. researchgate.net Bifunctional catalysts, such as those developed by Noyori, which feature a Ru(II) center and a chiral diamine ligand, are particularly efficient for the reduction of α-amino ketones. rsc.org These catalysts operate through a concerted mechanism where both the metal and the ligand participate in the hydrogen transfer, leading to exceptional levels of stereocontrol. rsc.org

Table 2: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalytic System | Precursor Type | Typical Reductant | Key Features |

|---|---|---|---|

| Noyori-type Ru(II) Catalysts | Aryl Ketones, α-Amino Ketones | H₂ or Isopropanol (B130326) | Exceptionally high enantioselectivity (often >99% ee) and turnover numbers. rsc.org |

| CBS Reduction | Aromatic and Aliphatic Ketones | Borane (BH₃) | Predictable stereochemical outcome based on catalyst structure; widely applicable. |

| Chiral Rh/Ir-Diphosphine Catalysts | Functionalized Ketones | H₂ | Effective for ketones with coordinating groups that can interact with the metal center. |

A key precursor, an α-amino ketone, can itself be synthesized via methods like the palladium-catalyzed asymmetric arylation of α-keto imines, which has been shown to be compatible with a 3-thiopheneboronic acid nucleophile. nih.govrsc.org The resulting chiral α-amino ketone can then be reduced diastereoselectively to the corresponding amino alcohol. nih.gov

Chemoenzymatic Synthetic Pathways

Biocatalysis provides a powerful alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. rsc.org Enzymes, particularly transaminases and ketoreductases, are well-suited for the synthesis of chiral amino alcohols.

A chemoenzymatic route could involve the use of an (R)-selective ω-transaminase (ω-TA). researchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. A suitable precursor, such as 1-hydroxy-4-(3-thienyl)butan-2-one, could be converted directly into this compound with near-perfect enantioselectivity. researchgate.netresearchgate.net The reaction equilibrium can be driven to completion by removing the ketone byproduct (e.g., acetone).

Alternatively, a ketoreductase (KRED) could be used for the asymmetric reduction of a precursor like N-protected 2-amino-4-(3-thienyl)-1-oxobutane. KREDs, using NADPH or NADH as a cofactor, are highly efficient and exhibit predictable stereoselectivity based on enzyme selection (either (R)- or (S)-selective). The cofactor is typically regenerated in situ using a sacrificial substrate like isopropanol or glucose.

Strategies for the Stereoselective Incorporation of the 3-Thienyl Moiety

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, including C(sp²)-C(sp³) bonds. wuxiapptec.com This strategy is ideal for linking the 3-thienyl ring to the four-carbon butanol backbone. A convergent approach would involve coupling a chiral C4 synthon, which already contains the (2R)-amino-1-butanol moiety and a suitable leaving group (e.g., bromide, iodide, or triflate) at the C4 position, with a 3-thienyl organometallic reagent.

The Suzuki-Miyaura coupling is a versatile option, typically employing a palladium catalyst to couple an organoboron reagent with an organic halide. ntnu.no In this case, a chiral 4-halo-2-amino-1-butanol derivative would be reacted with 3-thienylboronic acid or one of its esters in the presence of a palladium catalyst and a base. researchgate.net The selection of the ligand for the palladium catalyst is crucial for achieving high yields in C(sp²)-C(sp³) couplings. nih.govprinceton.edu

The Negishi coupling provides another robust method, reacting an organozinc reagent with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgnih.gov A 3-thienylzinc halide could be coupled with the same chiral 4-halo-2-amino-1-butanol synthon. Negishi couplings are known for their high functional group tolerance and are particularly effective for challenging C(sp²)-C(sp³) bond formations. wikipedia.orgresearchgate.net Other coupling reactions, such as those using organoaluminum reagents, have also been shown to be effective for preparing thienyl-substituted compounds. organic-chemistry.orgnih.gov

Table 3: Comparison of Relevant Organometallic Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | R'-X (X=Br, I, OTf) | High functional group tolerance; reagents are often stable and commercially available. ntnu.no |

| Negishi | Organozinc (e.g., R-ZnX) | R'-X (X=Cl, Br, I) | High reactivity; couples a wide range of C(sp³), C(sp²), and C(sp) centers. wikipedia.orgnih.gov |

| Stille | Organotin (e.g., R-SnBu₃) | R'-X (X=Br, I, OTf) | Tolerant of many functional groups; mild reaction conditions. |

Nucleophilic Substitution Reactions with Thiophene (B33073) Derivatives

While direct nucleophilic substitution on an unactivated thiophene ring is challenging, the introduction of the 3-thienyl group can be achieved through the reaction of a thiophene-based nucleophile with a suitable electrophilic butanol precursor. A common strategy involves the use of organometallic thiophene derivatives.

For instance, 3-thienylmagnesium bromide, a Grignard reagent, can be reacted with a chiral four-carbon electrophile. A plausible synthetic route could involve the reaction of 3-thienylmagnesium bromide with a protected chiral amino-epoxide, such as (R)-2-(aminomethyl)oxirane. The nucleophilic attack of the Grignard reagent at the less hindered carbon of the epoxide would lead to the formation of the desired carbon skeleton with the correct stereochemistry at the amino-bearing carbon. Subsequent deprotection would yield this compound.

Table 1: Key Intermediates in Nucleophilic Substitution Routes

| Compound Name | Structure | Role in Synthesis |

| 3-Bromothiophene | Precursor to 3-thienylmagnesium bromide | |

| Magnesium | Reagent for Grignard formation | |

| (R)-2-(Aminomethyl)oxirane | Chiral electrophilic precursor |

The reactivity of thiophene towards nucleophilic substitution is generally lower than that of benzene (B151609), but the presence of activating groups or the use of organometallic intermediates can significantly enhance its reactivity.

Multistep Synthetic Sequences Leading to this compound

More commonly, the synthesis of this chiral amino alcohol involves a multistep sequence that allows for greater control over the stereochemistry and functional group transformations.

Convergent Synthetic Route Design

A convergent synthesis approach involves the preparation of two or more complex fragments that are then combined in the final stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of a chiral amino-containing fragment and a separate thiophene-containing fragment.

One potential convergent route starts with the asymmetric reduction of a ketone precursor, such as 1-(3-thienyl)butan-1-one, to the corresponding chiral alcohol. This can be achieved using chiral reducing agents or biocatalytic methods. The resulting chiral alcohol can then be converted to the desired amino alcohol through a series of functional group interconversions, such as conversion to an azide (B81097) followed by reduction.

Alternatively, a key intermediate, (S)-3-amino-4-(3-thienyl)butyric acid, for which the Fmoc-protected version is commercially available, can be reduced to the target amino alcohol. The reduction of the carboxylic acid moiety, typically via its ester derivative, using a reducing agent like lithium aluminum hydride (LiAlH₄), would directly yield this compound. This approach benefits from the established stereochemistry of the starting amino acid.

Divergent Synthetic Pathways from Common Precursors

A divergent synthetic strategy begins with a common precursor that can be elaborated into a variety of target molecules. In the context of this compound, a suitable common precursor could be a chiral butanol derivative with a handle for introducing the thiophene ring.

For example, a protected form of (R)-2-aminobutane-1,4-diol could serve as a versatile precursor. The primary alcohol at the C4 position could be selectively activated, for example, by conversion to a tosylate or a halide. Subsequent nucleophilic substitution with a thiophene nucleophile, such as the sodium salt of 3-mercaptothiophene, followed by desulfurization, could introduce the 3-thienyl group.

Deracemization and Chiral Resolution Techniques for Aminobutanols with Thiophene

The synthesis of the racemic form of 2-amino-4-(3-thienyl)-1-butanol followed by resolution of the enantiomers is a classical and often practical approach to obtaining the desired (R)-enantiomer.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org The basic amino group of the racemic aminobutanol (B45853) is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid | Chiral Acid |

| (-)-Dibenzoyltartaric Acid | Chiral Acid |

Fractional crystallization can then be used to separate the less soluble diastereomeric salt. After separation, the desired enantiomer is liberated from the salt by treatment with a base. The resolving agent can often be recovered and reused. The efficiency of this method depends on the difference in solubility between the diastereomeric salts and the ability to form well-defined crystals.

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic mixture into a single enantiomer. acs.orgnih.govorganic-chemistry.orgresearchgate.net This method combines the kinetic resolution of the racemic aminobutanol with an in situ racemization of the slower-reacting enantiomer.

In a typical chemoenzymatic DKR of a racemic amino alcohol, an enzyme (often a lipase) is used to selectively acylate one enantiomer. acs.orgresearchgate.net Simultaneously, a metal catalyst (often ruthenium-based) is employed to racemize the unreacted enantiomer. acs.orgnih.govorganic-chemistry.org This continuous racemization of the starting material allows the enzyme to eventually convert the entire racemic mixture into a single, enantiomerically pure acylated product. Subsequent deacylation yields the desired enantiomerically pure amino alcohol. This method has been successfully applied to a variety of β-amino alcohols. acs.orgnih.govorganic-chemistry.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 2r 2 Amino 4 3 Thienyl 1 Butanol

Reactivity Profile of the Amino Functional Group

The primary amino group in (2R)-2-amino-4-(3-thienyl)-1-butanol is a key site for nucleophilic reactions and is often the most reactive center in the molecule under many conditions.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in reactions with a variety of electrophiles. Common transformations include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of secondary or tertiary amines. The extent of alkylation can often be controlled by the stoichiometry of the reactants.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed.

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl iodide | Secondary amine | Base (e.g., K2CO3), polar solvent |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), removal of water |

Note: The specific examples in this table are representative reactions for primary amino alcohols and may not have been experimentally verified for this compound due to a lack of specific literature.

In the context of multistep synthesis, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions while other parts of the molecule are being modified. This is achieved through the use of protecting groups. The most common protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. It is readily cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a method that is generally mild and selective.

| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/H₂O, THF) | Strong acid (e.g., TFA, HCl in organic solvent) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., H₂O) | Catalytic hydrogenation (H₂, Pd/C) |

Note: This table outlines general protection and deprotection strategies for primary amines and serves as a guide for potential application to this compound.

Reactivity Profile of the Hydroxyl Functional Group

The primary hydroxyl group in this compound is also a site of significant reactivity, although it is generally less nucleophilic than the amino group. Reactions involving the hydroxyl group often require prior protection of the more reactive amine.

Following the protection of the amino group, the hydroxyl group can undergo a variety of transformations.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). Esterification is often catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagent | Product Type | General Conditions |

| Esterification | Acetic anhydride (B1165640) | Ester | Base (e.g., pyridine), catalyst (e.g., DMAP) |

| Etherification | Sodium hydride, then Methyl iodide | Ether | Anhydrous THF |

The hydroxyl group can be derivatized to alter the molecule's properties or to introduce new functionalities. For example, it can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This enhances its susceptibility to nucleophilic substitution reactions. Such derivatization is a common strategy to expand the synthetic utility of alcohols.

Reactivity of the 3-Thienyl Heterocycle

The 3-thienyl group is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituent and the inherent reactivity of the thiophene (B33073) ring. Thiophene is generally more reactive towards electrophilic substitution than benzene (B151609).

For a 3-substituted thiophene, electrophilic attack typically occurs at the C2 or C5 position, which are the most electron-rich and sterically accessible positions. The presence of the alkylamino-butanol side chain, which is an electron-donating group, is expected to activate the thiophene ring towards electrophilic substitution. The primary positions for substitution would be C2 and C5, with the regioselectivity being influenced by steric hindrance and the specific reaction conditions.

Common electrophilic substitution reactions for thiophenes include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Furthermore, the thiophene ring can be deprotonated at the C2 or C5 position using a strong base, such as an organolithium reagent, in a process known as metalation. The resulting thienyllithium species is a powerful nucleophile that can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo- or 5-bromo-3-(4-amino-3-hydroxybutyl)thiophene |

| Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl- or 5-acetyl-3-(4-amino-3-hydroxybutyl)thiophene |

| Metalation/Alkylation | n-Butyllithium, then Methyl iodide | 2-Methyl- or 5-methyl-3-(4-amino-3-hydroxybutyl)thiophene |

Note: The predicted reactivity of the 3-thienyl ring is based on general principles of thiophene chemistry, as specific studies on this compound are limited.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. The thiophene ring is classified as an electron-rich heterocycle, making it significantly more reactive than benzene towards electrophiles. e-bookshelf.de Substitution on an unsubstituted thiophene ring occurs preferentially at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate, known as the Wheland intermediate or σ-complex. researchgate.net

In the case of this compound, the thiophene ring is substituted at the C3 position with a -(CH₂-CH₂-CH(NH₂)-CH₂OH) group. This alkyl-based substituent, containing heteroatoms with lone pairs, is considered an electron-donating group (EDG) through the inductive effect. Such groups activate the thiophene ring towards EAS. The directing effect of a C3-alkyl group channels incoming electrophiles primarily to the C2 position, which is the most activated α-position adjacent to the substituent. The C5 position is the second most likely site of attack, while the C4 position is sterically and electronically disfavored. e-bookshelf.deyoutube.com

The regioselectivity is governed by the stability of the cationic σ-complex formed during the reaction. For a 3-substituted thiophene, electrophilic attack at C2 allows for resonance structures that place the positive charge adjacent to the electron-donating substituent, which provides stabilization. Attack at C5 also results in a stabilized intermediate, but to a lesser extent. Therefore, the primary product of an EAS reaction on this compound is expected to be the 2-substituted isomer. researchgate.netyoutube.com

| Position of Attack | Relative Stability of Intermediate | Expected Product Distribution | Rationale |

|---|---|---|---|

| C2 | Most Stable | Major Product | α-position adjacent to the C3 activating group; highest stabilization of the cationic intermediate. |

| C5 | Moderately Stable | Minor Product | α-position distal to the C3 activating group; moderate stabilization. |

| C4 | Least Stable | Trace/None | β-position adjacent to the C3 activating group; electronically and sterically hindered. |

Metal-Catalyzed Reactions on the Thiophene Ring (e.g., C-H Activation, C-S Bond Cleavage)

Transition metal catalysis offers powerful methods for the functionalization of thiophene rings beyond classical electrophilic substitution.

C-H Activation: Direct C-H activation has become a primary strategy for forming new carbon-carbon and carbon-heteroatom bonds with high atom economy. nih.govrsc.org For thiophene derivatives, C-H bonds at the α-positions (C2 and C5) are generally more acidic and sterically accessible, making them the preferred sites for metal-catalyzed functionalization such as direct arylation. rsc.org In the context of this compound, palladium-catalyzed direct arylation would be expected to selectively functionalize the C2 and C5 positions. nih.gov Furthermore, the amino and hydroxyl functionalities on the side chain could potentially serve as directing groups, enabling regioselective C-H activation at other positions, such as the typically less reactive C4 position, through the formation of a metallacyclic intermediate, although this remains a speculative pathway without direct experimental evidence. dmaiti.com

C-S Bond Cleavage: The cleavage of the carbon-sulfur bond in thiophenes is a more challenging transformation, central to industrial processes like hydrodesulfurization (HDS) for removing sulfur from fossil fuels. rroij.com This reaction typically requires more forcing conditions and is catalyzed by various transition metals, including nickel, palladium, rhodium, and molybdenum. acs.orgacs.orglnpu.edu.cn The mechanism often involves the coordination of the thiophene ring to a low-valent metal center, followed by oxidative addition into a C-S bond, leading to a ring-opened metallacycle. acs.org Subsequent hydrogenation or coupling reactions can then occur. For a molecule like this compound, such reactions would lead to the destruction of the aromatic thiophene core, yielding linear hydrocarbon structures. acs.org Homogeneous catalyst systems have been instrumental in providing fundamental insights into the mechanisms of C-S bond cleavage. researchgate.net

Elucidation of Reaction Mechanisms Involving this compound

Understanding the precise pathway of a chemical reaction requires a combination of experimental and theoretical techniques.

Spectroscopic Studies of Reaction Intermediates

Direct observation of reaction intermediates is crucial for confirming a proposed mechanism. Although specific studies on this compound are unavailable, the techniques employed for related systems are applicable. For instance, in an EAS reaction, the key intermediate is the σ-complex. Spectroscopic methods could be used to detect this transient species under specific conditions (e.g., at low temperatures).

UV-Vis Spectroscopy: The formation of cationic intermediates, such as protonated thiophenes or oligomeric species, often results in new, strong absorption bands in the visible region, which can be monitored over time. researchgate.net

FTIR and Raman Spectroscopy: These techniques can identify changes in vibrational modes upon the formation of an intermediate. For example, the interaction of thiophene with acidic sites can be observed through shifts in C-H and C-S stretching frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful tool for characterizing reaction intermediates. The formation of a σ-complex in an EAS reaction would result in a dramatic change in the chemical shifts of the ring protons, with one carbon becoming sp³-hybridized.

Kinetic Isotope Effects in Relevant Transformations

The Kinetic Isotope Effect (KIE) is a sensitive probe for mechanistic investigation, used to determine if a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH). A primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-limiting step. libretexts.org

For a potential C-H activation reaction involving this compound, a KIE study could be designed to elucidate the mechanism. For example, to study a direct arylation at the C5 position, the molecule would be synthesized with deuterium (B1214612) at the C5 position. The rates of the C-H activation reaction for the deuterated and non-deuterated substrates would then be measured independently. A significant primary KIE (kH/kD > 2) would provide strong evidence that the C-H bond cleavage is the rate-determining step. acs.orgresearchgate.net The absence of a significant KIE might suggest that a different step, such as oxidative addition to the catalyst, is rate-limiting. pkusz.edu.cn

Computational Chemistry Approaches for Mechanistic Insights (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, rationalizing observed reactivity, and predicting chemical properties. researchgate.netmdpi.comresearchgate.net DFT calculations can provide detailed information about the electronic structure of molecules and the energetics of reaction pathways. scholaris.ca

For this compound, DFT could be employed to:

Predict Regioselectivity: By calculating the activation energies for the formation of the σ-complex at the C2, C4, and C5 positions during an EAS reaction, the most favorable pathway can be identified. The position with the lowest energy transition state corresponds to the major product, providing a theoretical basis for the observed regioselectivity. researchgate.net

Analyze Electronic Structure: Calculation of molecular orbitals (e.g., HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the most nucleophilic sites on the thiophene ring, which are the most likely points of attack for an electrophile. researchgate.net

Elucidate Reaction Mechanisms: DFT can be used to map the entire potential energy surface for a reaction, identifying all intermediates and transition states. This allows for the detailed investigation of complex, multi-step reactions like metal-catalyzed C-H activation or C-S bond cleavage, helping to distinguish between different plausible mechanistic cycles. kpi.ua

| Parameter | Attack at C2 | Attack at C4 | Attack at C5 |

|---|---|---|---|

| Relative Energy of σ-complex (kcal/mol) | 0.0 | +8.5 | +2.1 |

| Activation Energy (ΔG‡) (kcal/mol) | 15.2 | 24.1 | 17.5 |

| Predicted Outcome | Major Product | Not Formed | Minor Product |

*Note: These values are illustrative and represent typical relative energies found in DFT studies of EAS on 3-substituted thiophenes.

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific published research on the chemical compound "this compound" that directly corresponds to the detailed outline requested. While general principles of organic synthesis allow for postulation about its potential roles, the strict requirement for scientifically accurate and sourced information on this specific molecule's applications in the outlined areas—such as the construction of enantiomerically pure heterocyclic systems, its use in preparing scaffolds for drug discovery, or as a chiral auxiliary in asymmetric catalysis—cannot be met with the currently available data.

The search did not yield specific examples, detailed research findings, or data tables concerning the direct application of "this compound" in the requested contexts. Therefore, in adherence to the instructions to provide thorough, informative, and scientifically accurate content based on diverse sources, and the strict exclusion of content outside the specified scope, it is not possible to generate the article as outlined.

To provide a comprehensive article that meets the user's quality standards, specific research studies detailing the use and performance of "this compound" in the areas of stereoselective synthesis and asymmetric catalysis would be required. Without such foundational research, any generated content would be speculative and would not adhere to the core instruction of being scientifically accurate and based on verifiable sources.

Role of 2r 2 Amino 4 3 Thienyl 1 Butanol As a Chiral Building Block and Intermediate

Role of (2R)-2-amino-4-(3-thienyl)-1-butanol as a Precursor in Fine Chemical Synthesis and Materials Science Research

This compound is a chiral compound of significant interest due to its specific stereochemistry and functional groups. Its structure, which incorporates a primary amine, a primary alcohol, and a thiophene (B33073) ring, makes it a valuable precursor in asymmetric synthesis. This section explores its role as a chiral building block for creating complex molecules in fine chemical synthesis and its potential applications in the development of novel materials.

Precursor in Fine Chemical Synthesis

The primary application of chiral amino alcohols, such as this compound, is in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govfrontiersin.org The stereospecific arrangement of the amino and hydroxyl groups is crucial for biological activity in many drug molecules. nih.gov

Key Structural Features and Their Synthetic Utility:

Chiral Center: The defined (2R) stereochemistry allows this molecule to be used as a starting material to introduce a specific chirality into a target molecule, which is a critical aspect of modern drug development. nih.gov

Amino and Alcohol Groups: These two functional groups offer versatile handles for a variety of chemical transformations. They can be independently or sequentially modified to build more complex molecular architectures. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions.

Thienyl Group: The thiophene ring is a common heterocycle in many pharmaceuticals due to its electronic properties and its ability to act as a bioisostere for a phenyl ring. Its presence in the building block can be a key structural element of the final active pharmaceutical ingredient (API).

While direct synthesis pathways for major commercial drugs explicitly starting from this compound are not extensively documented in publicly available literature, its structural similarity to known pharmaceutical intermediates suggests its role in analogous synthetic routes. For example, chiral amino alcohols containing a thienyl group are known intermediates in the synthesis of certain antidepressants. The synthesis of these complex molecules often involves multi-step processes where a chiral building block is incorporated early to ensure the final product has the correct stereochemistry.

The general synthetic approach for such chiral amino alcohols often involves asymmetric reduction of a corresponding keto-amine or the use of biocatalysis to achieve high enantioselectivity. nih.govmdpi.com These methods are preferred in industrial settings to ensure high purity and yield of the desired enantiomer.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Amino Group (-NH₂) | N-Alkylation | Secondary or Tertiary Amines |

| N-Acylation | Amides | |

| Reductive Amination | Substituted Amines | |

| Alcohol Group (-OH) | O-Alkylation | Ethers |

| Esterification | Esters | |

| Oxidation | Aldehydes or Carboxylic Acids | |

| Thienyl Group | Electrophilic Substitution | Functionalized Thiophenes |

Applications in Materials Science Research

The unique combination of a chiral center, reactive functional groups, and a conjugated thiophene ring in this compound makes it a promising candidate as a monomer or building block in materials science. nih.govmdpi.com

Potential Roles in Advanced Materials:

Chiral Polymers: The amino and alcohol functionalities can serve as points for polymerization. For instance, they can be used to synthesize chiral polyamides or polyesters. The incorporation of a chiral unit into the polymer backbone can induce helical structures, leading to materials with unique chiroptical properties. rsc.org Such polymers are of interest for applications in chiral separations, asymmetric catalysis, and as circularly polarized light emitters. mdpi.com

Optoelectronic Materials: Thiophene-based materials are extensively studied for their excellent electronic and optical properties, making them suitable for organic electronics such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). taylorfrancis.comrsc.orgacs.org Introducing chirality into these materials can lead to new functionalities, such as the ability to interact with circularly polarized light, which is relevant for advanced display technologies and spintronics. mdpi.com this compound could be functionalized and incorporated into larger conjugated systems to create chiral semiconductors.

Functional Surfaces and Sensors: The molecule can be attached to surfaces to create chiral interfaces. These surfaces could be used for enantioselective recognition and separation. For example, a surface modified with this chiral molecule could preferentially bind to one enantiomer of another chiral compound, forming the basis for a chiral sensor.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Application | Role of this compound |

| Chiral Polymers | Chiral Chromatography, Asymmetric Catalysis | Chiral Monomer |

| Optoelectronic Materials | Circularly Polarized OLEDs, Chiral Sensors | Chiral Dopant or Building Block |

| Functionalized Surfaces | Enantioselective Separation and Sensing | Chiral Ligand for Surface Modification |

While the direct application of this compound in materials science is still an emerging area of research, the foundational properties of its constituent parts—chirality and the thiophene moiety—point towards a rich potential for its use in the development of next-generation functional materials.

Structure Activity Relationships Sar in the Context of Synthetic Utility of 2r 2 Amino 4 3 Thienyl 1 Butanol

Impact of Stereochemistry at the C2 Position on Chiral Induction and Selectivity in Subsequent Reactions

The absolute configuration at the C2 position of (2R)-2-amino-4-(3-thienyl)-1-butanol is the cornerstone of its utility in asymmetric synthesis. This stereocenter dictates the three-dimensional arrangement of the amino and hydroxymethyl groups, which are crucial for creating a chiral environment around a reactive center. When employed as a chiral auxiliary, the (2R)-stereochemistry effectively shields one face of a prochiral substrate, directing the approach of a reagent to the opposite face, thereby inducing a high degree of enantioselectivity or diastereoselectivity in the product.

In reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions, where this amino alcohol is a precursor to a chiral auxiliary (e.g., an oxazolidinone), the C2 stereocenter, in concert with the substituent at C4, establishes a rigid conformational bias. This predictable orientation of substituents on the auxiliary is directly responsible for the facial selectivity observed in the reactions of the attached substrate. The effectiveness of this chiral induction is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, with values frequently exceeding 90% for well-designed systems.

The following table summarizes the expected impact of the C2 stereochemistry on the selectivity of common asymmetric reactions, based on the established principles of chiral amino alcohol auxiliaries.

| Reaction Type | Role of this compound | Expected Outcome of C2 Stereocontrol |

| Asymmetric Alkylation | Precursor to a chiral auxiliary (e.g., appended to a ketone or carboxylic acid) | High diastereoselectivity in the formation of a new stereocenter alpha to the carbonyl group. |

| Asymmetric Aldol Reaction | Precursor to a chiral auxiliary on the enolate component | High diastereoselectivity in the formation of syn or anti aldol adducts, depending on the reaction conditions and the nature of the electrophile. |

| Asymmetric Diels-Alder Reaction | Precursor to a chiral dienophile or Lewis acid ligand | High enantioselectivity in the formation of the cyclic product. |

| Asymmetric Reduction | Chiral ligand for a metal catalyst | High enantioselectivity in the reduction of a prochiral ketone or imine. |

Influence of the 3-Thienyl Moiety on Reactivity and Molecular Recognition Properties

The presence of the 3-thienyl group at the C4 position introduces several key electronic and steric features that modulate the reactivity and molecular recognition capabilities of this compound. The thiophene (B33073) ring is an electron-rich aromatic system, which can influence the reactivity of the molecule in several ways.

Electronic Effects: The sulfur atom in the thiophene ring can act as a Lewis base, coordinating to metal centers. When the amino alcohol is used as a ligand in catalysis, this coordination can enhance the stability and modify the electronic properties of the catalytic complex. This, in turn, can influence the rate and selectivity of the catalyzed reaction. Furthermore, the aromatic nature of the thienyl ring can engage in π-stacking interactions, which can be a crucial factor in molecular recognition events, such as substrate binding to a catalyst or the packing of molecules in a crystal lattice.

Steric Effects: The 3-thienyl group is a bulky substituent that exerts significant steric hindrance. This steric bulk can play a critical role in controlling the approach of reactants, further enhancing the facial selectivity dictated by the C2 stereocenter. In the context of a chiral auxiliary, the orientation of the thienyl group can create a well-defined pocket that accommodates specific substrates while repelling others, leading to high levels of substrate recognition and reaction selectivity.

The following table highlights the key properties of the 3-thienyl moiety and their influence on the molecule's synthetic utility.

| Property of 3-Thienyl Moiety | Influence on Reactivity and Molecular Recognition |

| Electron-rich Aromatic System | Can participate in π-stacking interactions, influencing substrate binding and crystal packing. The sulfur atom can coordinate to metal centers, modulating catalyst activity and stability. |

| Steric Bulk | Creates a defined chiral pocket, enhancing facial selectivity and substrate recognition. Can influence the conformational preferences of the molecule. |

| Polarizability | Contributes to non-covalent interactions, which can be important for the stability of transition states and intermolecular complexes. |

Correlation between Functional Group Modifications and Synthetic Applications

The synthetic utility of this compound can be significantly expanded through modifications of its primary amino and hydroxyl functional groups. These modifications allow for the tailoring of the molecule's properties to suit specific synthetic applications.

N-Functionalization: The primary amine can be readily acylated, alkylated, or sulfonylated to introduce a wide variety of substituents. Acylation with a carbonyl-containing substrate, for instance, is the first step in forming an oxazolidinone chiral auxiliary. N-alkylation can be used to synthesize chiral ligands with varying steric and electronic properties for metal-catalyzed reactions. The choice of the N-substituent can have a profound impact on the solubility, stability, and chiral-inducing ability of the resulting derivative.

O-Functionalization: The primary hydroxyl group can be etherified or esterified. O-alkylation can be used to create bidentate or tridentate ligands where the oxygen atom acts as an additional coordination site. This can lead to more rigid and well-defined metal complexes, often resulting in higher enantioselectivities in catalysis. Esterification can be used to protect the hydroxyl group or to introduce another point of attachment for a substrate.

The following table provides examples of functional group modifications and their corresponding synthetic applications.

| Functional Group Modification | Resulting Derivative | Synthetic Application |

| Acylation of the amine with a prochiral acid chloride | Chiral imide | Asymmetric alkylation, asymmetric aldol reactions. |

| Reaction of the amine and alcohol with phosgene or a carbonate | Chiral oxazolidinone | Versatile chiral auxiliary for a wide range of asymmetric transformations. |

| N-Alkylation with a coordinating group (e.g., pyridylmethyl) | Chiral ligand | Asymmetric catalysis (e.g., transfer hydrogenation, allylic alkylation). |

| O-Silylation of the alcohol | Protected amino alcohol | Allows for selective manipulation of the amino group. |

Computational Predictions of Conformational Preferences and Their Relevance to Reactivity

Computational modeling provides a powerful tool for understanding the conformational preferences of this compound and its derivatives, and for predicting their reactivity in asymmetric synthesis. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different conformers and to model the transition states of reactions.

The conformational landscape of this amino alcohol is primarily governed by the rotational barriers around the C2-C3 and C3-C4 single bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. The bulky 3-thienyl group will also impose significant steric constraints, favoring conformations where it is positioned away from other bulky groups.

By modeling the transition states of reactions where this molecule or its derivatives are involved, it is possible to rationalize the observed stereochemical outcomes. For example, in a metal-catalyzed reaction, computational studies can predict how the chiral ligand coordinates to the metal and how this complex interacts with the substrate to favor the formation of one enantiomer over the other. These computational insights are invaluable for the rational design of new chiral auxiliaries and catalysts based on the this compound scaffold.

The following table outlines the key parameters that can be predicted through computational studies and their relevance to the molecule's reactivity.

| Computational Prediction | Relevance to Reactivity and Selectivity |

| Relative energies of conformers | Identifies the most stable ground-state conformations, which are likely to be the reactive species. |

| Rotational energy barriers | Determines the flexibility of the molecule and the ease of interconversion between different conformers. |

| Transition state geometries and energies | Explains the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomeric products. |

| Non-covalent interaction analysis | Identifies key stabilizing interactions (e.g., hydrogen bonding, π-stacking) in the transition state that contribute to chiral induction. |

Analytical and Spectroscopic Methodologies for Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of (2R)-2-amino-4-(3-thienyl)-1-butanol and Its Derivatives

Spectroscopic methods are indispensable for the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The protons on the thienyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the butanol chain, including the diastereotopic protons of the CH₂OH group, the proton at the chiral center (CH-NH₂), and the adjacent CH₂ protons, would produce signals in the aliphatic region. The chemical shifts and coupling patterns (multiplicity) of these signals provide information about the connectivity of the atoms. For instance, the CH proton would likely appear as a multiplet due to coupling with neighboring protons. The protons of the primary alcohol (CH₂OH) and the amine (NH₂) are often broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Distinct signals would be expected for the carbons of the thienyl ring, the two methylene (B1212753) carbons of the butyl chain, the carbon bearing the amino group (C2), and the carbon of the hydroxymethyl group (C1). The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. COSY spectra reveal ¹H-¹H coupling networks, confirming the sequence of protons in the butyl chain and their relationship to the thienyl substituent. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thienyl-H | 6.8 - 7.5 | 120 - 145 |

| CH₂ (adjacent to thienyl) | 2.6 - 2.9 | 30 - 40 |

| CH₂ (C3) | 1.6 - 1.9 | 35 - 45 |

| CH-NH₂ (C2) | 3.0 - 3.5 | 50 - 60 |

| CH₂OH (C1) | 3.4 - 3.8 | 60 - 70 |

| NH₂ | Variable (1.5 - 3.0) | N/A |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₁₃NOS), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would confirm its elemental composition.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway. For this molecule, cleavage between C1 and C2 would yield a fragment corresponding to [CH₂OH]⁺, while cleavage between C2 and C3 could lead to the loss of a propyl-thienyl radical.

Loss of water: Dehydration from the molecular ion is a frequent fragmentation for alcohols, leading to an [M-H₂O]⁺ peak.

Cleavage of the side chain: Fragmentation can occur at the bond connecting the butyl chain to the thiophene (B33073) ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 171 | [C₈H₁₃NOS]⁺ | Molecular Ion (M⁺) |

| 153 | [C₈H₁₁NS]⁺ | Loss of H₂O from M⁺ |

| 140 | [C₇H₁₀NS]⁺ | Loss of CH₂OH from M⁺ |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |

| 74 | [C₃H₈NO]⁺ | Cleavage of C3-C4 bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to its amine, hydroxyl, and thienyl groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium, may show two bands) |

| C-H (Aromatic/Thienyl) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Thienyl) | Stretching | 1500 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of an amino alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation is typically performed in normal-phase (using hexane/alcohol mixtures) or reversed-phase modes. The choice of mobile phase and column is critical and requires methodical development to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, leveraging the UV absorbance of the thiophene ring. Derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly for volatile compounds. For amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance. A common approach involves converting the amine and hydroxyl groups into less polar derivatives, for example, by acylation (e.g., with trifluoroacetic anhydride) or silylation.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification, allowing for precise determination of the enantiomeric excess.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. For chiral molecules such as this compound, this technique is unparalleled in its ability to establish the absolute stereochemistry of all stereogenic centers. springernature.comnih.gov While spectroscopic methods can suggest connectivity and relative stereochemistry, only X-ray diffraction can provide direct, irrefutable evidence of the absolute configuration. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract this incident radiation, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and are directly related to the arrangement of atoms within the crystal lattice.

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. numberanalytics.comnumberanalytics.comiucr.org This effect occurs when the energy of the incident X-rays is near the absorption edge of one of the atoms in the crystal. numberanalytics.comnumberanalytics.com Under these conditions, the scattering of X-rays by that atom undergoes a phase shift. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l)—known as a Bijvoet pair—should be identical. iucr.org By carefully measuring the intensity differences between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined.

For an organic molecule like this compound, which contains a sulfur atom, the anomalous scattering effect is sufficiently pronounced to allow for the determination of its absolute stereochemistry. The sulfur atom acts as the anomalous scatterer, enabling the distinction between the actual enantiomer and its mirror image. The result of this analysis is often expressed as the Flack parameter. wikipedia.orged.ac.ukmdpi.com A Flack parameter value close to 0, with a small standard uncertainty, confirms that the refined structural model correctly represents the absolute configuration of the molecule. wikipedia.orged.ac.uk Conversely, a value near 1 would indicate that the inverted structure is the correct one. wikipedia.org

Although specific crystallographic data for this compound is not available in publicly accessible literature, the table below illustrates the typical data that would be obtained from such an analysis, confirming its (R)-configuration.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₈H₁₃NOS | The elemental composition of the molecule. |

| Formula Weight | 187.26 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, characteristic of a chiral, enantiopure compound. |

| Unit Cell Dimensions | a = 8.05 Å, b = 14.28 Å, c = 22.65 Å | The lengths of the edges of the smallest repeating unit in the crystal lattice. |

| Volume | 2602.0 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Flack Parameter | 0.02 (3) | A value close to zero confirms the assigned (R)-stereochemistry is correct. wikipedia.org |

Future Perspectives and Emerging Research Avenues for Chiral Thiophene Substituted Amino Alcohols

Development of Novel Synthetic Routes to Access Derivatives with Diverse Thiophene (B33073) Substitutions

The functional utility of (2R)-2-amino-4-(3-thienyl)-1-butanol is intrinsically linked to the chemical reactivity of the thiophene ring. The development of more efficient and regioselective methods to functionalize this heterocycle is a primary avenue for future research. While classical approaches like the Gewald and Paal-Knorr syntheses have been foundational, contemporary organic synthesis offers a toolkit of more sophisticated and versatile reactions. nih.govpharmaguideline.comsciforum.net

Emerging strategies are expected to focus on late-stage functionalization, allowing for the diversification of complex thiophene-containing molecules from a common intermediate. Key areas of development include:

Metal-Catalyzed Cross-Coupling and C-H Functionalization : Techniques such as Suzuki, Stille, and Kumada couplings, catalyzed by palladium or nickel, are powerful tools for creating C-C bonds on the thiophene ring. nih.gov Future work will likely focus on direct C-H arylation, which offers a more atom-economical and environmentally friendly alternative by avoiding the pre-functionalization of the thiophene substrate. organic-chemistry.org These methods would enable the synthesis of a library of derivatives with varied electronic and steric properties.

Innovative Cyclization Reactions : The construction of the thiophene ring itself provides a direct route to substituted derivatives. Recent advances in the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes offer a powerful and regioselective methodology for accessing polysubstituted thiophenes from acyclic precursors. mdpi.comresearchgate.netnih.gov These approaches allow for the strategic placement of substituents that would be difficult to introduce on a pre-formed ring.

Metal-Free Synthetic Approaches : To enhance the sustainability of synthetic processes, metal-free methods are gaining prominence. Reactions utilizing elemental sulfur or other sulfur sources in combination with specifically designed acyclic precursors can provide access to thiophene derivatives while minimizing metal waste. nih.gov

The table below summarizes some modern synthetic strategies applicable for generating diversity in thiophene substitution.

| Synthetic Strategy | Description | Key Advantages | Relevant Catalyst/Reagent Examples |

| Direct C-H Arylation | Forms a C-C bond between a C-H bond on the thiophene ring and an aryl halide. | High atom economy; avoids pre-functionalization of the thiophene. | Palladium complexes, such as bis(alkoxo)palladium catalysts. organic-chemistry.org |

| Alkynol Cyclization | Palladium-catalyzed conversion of 1-mercapto-3-yn-2-ol derivatives into substituted thiophenes. | Good to high yields; allows for catalyst recycling in ionic liquids. | PdI2 / KI. organic-chemistry.org |

| Gewald Reaction Variations | A multi-component reaction to synthesize 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. | Access to highly functionalized 2-aminothiophenes in a single step. sciforum.netresearchgate.net | Base catalysts (e.g., amines). researchgate.net |

| Copper-Catalyzed Cyclization | Tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes to form the thiophene ring. | Efficient route to variously substituted thiophenes. | Copper catalysts. organic-chemistry.org |

These advanced synthetic methods will be crucial for creating a diverse range of this compound derivatives, each tailored for specific applications in catalysis, materials science, or medicinal chemistry.

Exploration of this compound as a Precursor for Advanced Polymeric Materials

Thiophene-based polymers are a cornerstone of the organic electronics field due to their conductive and optical properties. researchgate.netscientific.net The incorporation of chiral pendants, such as the 2-amino-4-(3-thienyl)-1-butanol moiety, onto a polythiophene backbone is an exciting frontier for creating materials with unique, multi-functional properties. nih.govnih.gov

Future research in this area will likely explore several key themes:

Chiral Conducting Polymers : The polymerization of monomers derived from this compound, for instance, through oxidative polymerization of the thiophene ring, could lead to chiral polythiophenes. nih.govrsc.org The chirality of the side chains can induce a helical conformation in the polymer backbone, resulting in materials that exhibit chiroptical properties, such as circular dichroism. These materials are promising for applications in chiral sensing, asymmetric catalysis, and spintronics.

Functional Polyamides and Polyesters : The amino and alcohol functional groups of this compound provide reactive handles for step-growth polymerization. This allows for the creation of novel polyamides, polyesters, or polyurethanes where the thiophene unit is incorporated into the polymer backbone. These polymers could combine the mechanical properties of traditional polymers with the electronic characteristics of the thiophene moiety, leading to advanced materials for applications such as biodegradable electronics or functional textiles.

Self-Assembling Supramolecular Materials : The interplay of hydrogen bonding from the amino alcohol group and π-stacking from the thiophene ring can drive the self-assembly of monomers or polymers into highly ordered supramolecular structures. thieme-connect.com Controlling this self-assembly process is key to fabricating nanostructured materials with tailored optoelectronic properties for use in organic photovoltaics and light-emitting diodes. researchgate.net

The potential properties and applications of polymers derived from this chiral precursor are outlined below.

| Polymer Type | Monomer Linkage | Potential Properties | Emerging Applications |

| Polythiophene | Through α-α' coupling of the thiophene ring | Chirality, conductivity, circular dichroism | Chiral sensors, asymmetric electronics, spintronic devices |

| Polyamide/Polyester | Through amide/ester bond formation | Biodegradability, tunable mechanical properties, embedded electronic function | Smart textiles, biodegradable electronics, functional composites |

| Supramolecular Polymer | Non-covalent interactions (H-bonding, π-stacking) | Self-healing, stimuli-responsive, ordered nanostructures | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), printable electronics |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov The synthesis of chiral thiophene-substituted amino alcohols and their derivatives is well-suited for this technological shift.

Future research will focus on several aspects of integration:

Continuous Flow Synthesis of Chiral Building Blocks : Biocatalytic methods, which are highly selective, can be integrated into continuous-flow systems for the synthesis of chiral amino alcohols. nih.govresearchgate.net Similarly, chemocatalytic processes, such as asymmetric hydrogenations or propargylations, can be adapted to flow reactors. researchgate.netacs.org This would allow for the on-demand, safe, and scalable production of the core this compound structure.

Automated Library Synthesis : By coupling flow reactors with automated liquid handlers and purification systems, it will be possible to rapidly generate libraries of derivatives. nih.gov For example, a flow process for the C-H arylation of a protected this compound intermediate could be programmed to react with a series of different aryl bromides, quickly producing a range of compounds for screening in drug discovery or materials science applications. researchgate.net

Telescoped Reactions : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without isolating intermediates. nih.gov A future synthetic route to a complex derivative could involve a flow reactor for the thiophene synthesis, followed immediately by another reactor for side-chain modification, and a final step for purification, all within a closed, automated system. This minimizes manual handling and waste generation.

The adoption of these technologies will accelerate the research and development cycle for new molecules based on the chiral thiophene-substituted amino alcohol scaffold.

Computational Design and Optimization of Derivatives for Targeted Synthetic Applications

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. acs.orgillinois.edu This in silico approach can significantly reduce the time and resources required for discovery and optimization.

For derivatives of this compound, computational methods can be applied in several key areas:

Design of Chiral Ligands and Catalysts : The chiral amino alcohol framework is a common feature in successful ligands for asymmetric catalysis. pnas.orgresearchgate.net Computational methods can be used to design novel ligands based on this scaffold. By modeling the transition states of catalytic reactions, researchers can predict which derivatives will provide the highest levels of enantioselectivity for a specific chemical transformation. acs.orgillinois.edu This allows for the targeted synthesis of ligands optimized for particular reactions, such as asymmetric additions to aldehydes or ketones. dntb.gov.ua

Prediction of Polymer Properties : Molecular dynamics simulations can be used to predict how polymers derived from this compound will behave. researchgate.net These simulations can provide insights into the polymer's morphology, its tendency to form ordered structures, and its potential electronic properties, such as charge mobility. This information can guide the synthesis of new polymers for electronic applications.

Understanding Reaction Mechanisms : Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the mechanisms of synthetic reactions used to create or modify these compounds. acs.orgnih.gov A deeper understanding of the reaction pathway can help in optimizing reaction conditions to improve yields and selectivities.

The synergy between computational design and experimental synthesis represents a powerful paradigm for accelerating the discovery of new functional molecules and materials derived from chiral thiophene-substituted amino alcohols.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-amino-4-(3-thienyl)-1-butanol, and what key intermediates are involved?

-

Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution strategies. A feasible route starts with 3-thienyl precursors (e.g., 2-(3-thienyl)ethanol, CAS 13781-67-4) , which can undergo oxidation to form a ketone intermediate. Subsequent stereoselective amination using chiral catalysts (e.g., (R)-BINAP derivatives) ensures retention of the (2R) configuration. Critical intermediates include 4-(3-thienyl)-2-butanone and protected amino alcohols. Purity assessment via HPLC (>95%) and chiral column validation is essential .

-

Key Data :

| Intermediate | CAS RN | Role | Reference |

|---|---|---|---|

| 2-(3-Thienyl)ethanol | 13781-67-4 | Precursor for ketone synthesis | |

| 4-(3-Thienyl)-2-butanone | N/A | Core intermediate |

Q. How can researchers confirm the stereochemical integrity of the (2R) configuration in this compound?

- Methodological Answer : Use polarimetry to measure optical rotation and compare with literature values for (R)-enantiomers. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm thienyl ring protons (δ 6.8–7.2 ppm) and amino/butanol backbone.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 186.1 (CHNOS).

- FTIR : Peaks at ~3350 cm (N-H stretch) and 1050 cm (C-O stretch) .

Advanced Research Questions

Q. How do electronic effects of the 3-thienyl group influence the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : The sulfur atom in the thienyl group introduces electron-withdrawing effects, stabilizing transition states in asymmetric hydrogenation. Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments under varying pH and solvent conditions (e.g., THF vs. MeOH) reveal steric and electronic contributions. Compare with phenyl or furyl analogs to isolate thienyl-specific effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC and exclude isomers using chiral columns .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature).

- Structural Reanalysis : Verify batch consistency with F NMR (if fluorinated derivatives exist) or LC-MS .

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict ligand-catalyst interactions, while quantum mechanical calculations (Gaussian 16) identify transition-state geometries. Parametrize models using experimental data (e.g., enantiomeric excess values) to refine predictive accuracy .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.